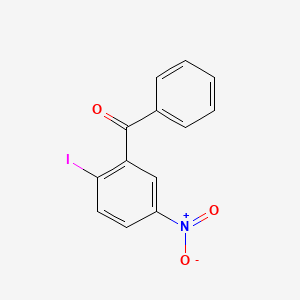
(2-Iodo-5-nitro-phenyl)-phenyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-iodo-5-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8INO3 It is a derivative of benzophenone, where one of the phenyl rings is substituted with iodine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-5-nitrophenyl)(phenyl)methanone typically involves the iodination and nitration of benzophenone derivatives. One common method is the electrophilic aromatic substitution reaction, where benzophenone is treated with iodine and nitric acid under controlled conditions to introduce the iodo and nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of (2-iodo-5-nitrophenyl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-iodo-5-nitrophenyl)(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the iodo group with an amine would yield an aniline derivative.
Reduction Reactions: Reduction of the nitro group yields (2-amino-5-iodophenyl)(phenyl)methanone.
Oxidation Reactions: Oxidation products vary but may include compounds with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
(2-iodo-5-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-iodo-5-nitrophenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and iodo groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(2-amino-5-nitrophenyl)(phenyl)methanone: Similar structure but with an amino group instead of an iodo group.
(2-chloro-5-nitrophenyl)(phenyl)methanone: Contains a chloro group instead of an iodo group.
(2-bromo-5-nitrophenyl)(phenyl)methanone: Contains a bromo group instead of an iodo group.
Uniqueness
(2-iodo-5-nitrophenyl)(phenyl)methanone is unique due to the presence of both iodo and nitro groups, which confer distinct chemical properties. The iodo group is a good leaving group in substitution reactions, while the nitro group is electron-withdrawing, affecting the compound’s reactivity and stability.
This detailed article provides a comprehensive overview of (2-iodo-5-nitrophenyl)(phenyl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H8INO3 |
|---|---|
Peso molecular |
353.11 g/mol |
Nombre IUPAC |
(2-iodo-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8INO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
ZPNYGGSYJAJOIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)
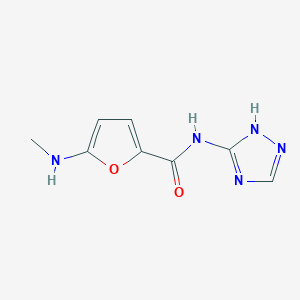

![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)

![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
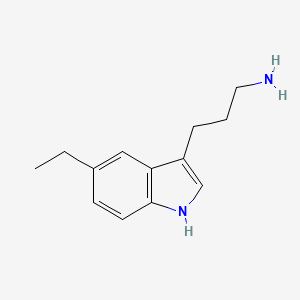
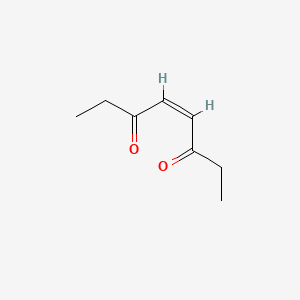
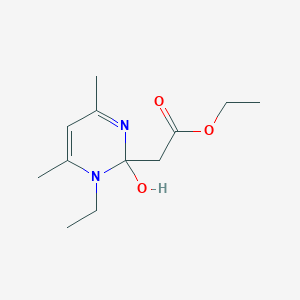
![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
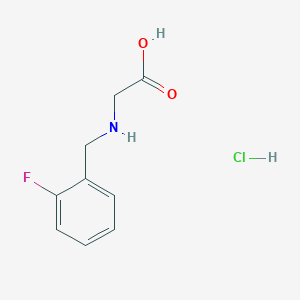
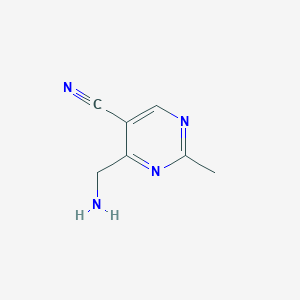
![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
